
8-Fluoro-8-demethylriboflavin
Overview
Description
8-Fluoro-8-demethylriboflavin is a synthetic derivative of riboflavin (vitamin B2). This compound is characterized by the substitution of a fluorine atom at the 8th position and the removal of a methyl group from the riboflavin molecule. It is primarily used as a probe in biochemical studies due to its unique properties, which allow for the investigation of flavoprotein interactions and enzyme mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-8-demethylriboflavin involves the fluorination of riboflavin derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent decomposition and to ensure selective fluorination at the 8th position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fluorination reactions using riboflavin as the starting material. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-8-demethylriboflavin undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as N-acetylcysteine, N-acetyltyrosine, alpha-N-acetyllysine, and glycine under mild conditions.
Oxidation and Reduction Reactions: As a flavin derivative, it can participate in redox reactions, acting as an electron carrier in biochemical processes.
Common Reagents and Conditions:
Nucleophiles: N-acetylcysteine, N-acetyltyrosine, alpha-N-acetyllysine, glycine.
Oxidizing and Reducing Agents: Common agents used in flavin chemistry, such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products: The major products formed from these reactions depend on the specific nucleophiles and reaction conditions. For example, the reaction with N-acetylcysteine yields a thioether product, while the reaction with N-acetyltyrosine forms an ether product .
Scientific Research Applications
8-Fluoro-8-demethylriboflavin is extensively used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 8-Fluoro-8-demethylriboflavin involves its interaction with flavoproteins. The fluorine substitution at the 8th position enhances its reactivity with nucleophiles, allowing it to act as an active-site-directed reagent. This interaction can be studied using NMR spectroscopy, which provides insights into the molecular targets and pathways involved .
Comparison with Similar Compounds
8-Chloro-8-demethylriboflavin: Similar to 8-Fluoro-8-demethylriboflavin but with a chlorine substitution.
Riboflavin: The parent compound, which lacks the fluorine substitution and methyl group removal.
Uniqueness: this compound is unique due to its enhanced reactivity and specificity for flavoprotein interactions. The fluorine atom at the 8th position significantly increases its utility as a probe in biochemical studies, making it more effective than its chlorinated counterpart .
Properties
IUPAC Name |
8-fluoro-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O6/c1-6-2-8-9(3-7(6)17)21(4-10(23)13(25)11(24)5-22)14-12(18-8)15(26)20-16(27)19-14/h2-3,10-11,13,22-25H,4-5H2,1H3,(H,20,26,27)/t10-,11+,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTAVTXUUOPWJL-LOWVWBTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1F)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168647 | |
| Record name | 8-Fluoro-8-demethylriboflavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1691-79-8 | |
| Record name | 8-Fluoro-8-demethylriboflavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Fluoro-8-demethylriboflavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)
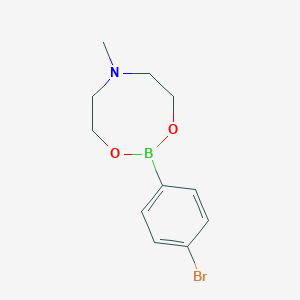

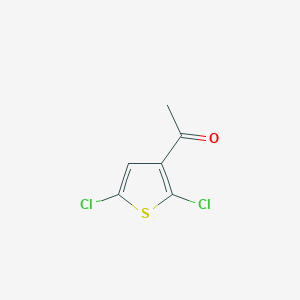

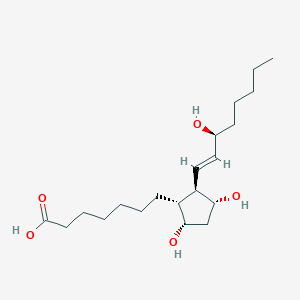



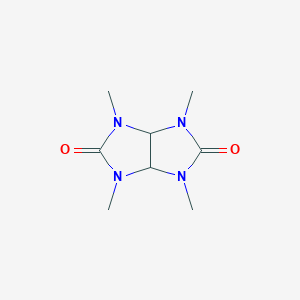


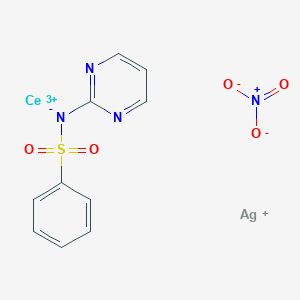
![[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B158993.png)
